Ethyl 2-propylpenta-2,4-dienoate
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Overview
Description
Ethyl 2-propylpenta-2,4-dienoate is an organic compound with the molecular formula C10H16O2. It is a conjugated dienoate ester, characterized by the presence of two double bonds in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-propylpenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed cross-coupling reaction, such as the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates as starting materials . Another method involves the Fe-catalyzed cross-coupling of ethyl- (2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . These methods are known for their high stereoselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product. The use of iron-based catalysts is particularly advantageous due to their low cost, availability, and ecological safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated esters.
Scientific Research Applications
Ethyl 2-propylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 2-propylpenta-2,4-dienoate exerts its effects involves interactions with various molecular targets. The conjugated dienoate structure allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific molecular targets and pathways depend on the context of its application, such as enzyme binding sites in biological systems or reactive intermediates in chemical synthesis.
Comparison with Similar Compounds
Ethyl 2-propylpenta-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl 2-trans-4-cis-decadienoate: Known for its use as a flavoring agent, this compound shares a similar conjugated dienoate structure but differs in the length of the carbon chain.
Penta-2,4-dienoic acid: Another related compound with a shorter carbon chain and different functional groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-propylpenta-2,4-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXKYSPVKPCALE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC=C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724357 |
Source
|
Record name | Ethyl 2-propylpenta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-28-7 |
Source
|
Record name | Ethyl 2-propylpenta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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